4-Methoxy-3,4-dimethylpentan-2-one 4-Methoxy-3,4-dimethylpentan-2-one
Brand Name: Vulcanchem
CAS No.: 82477-88-1
VCID: VC19304364
InChI: InChI=1S/C8H16O2/c1-6(7(2)9)8(3,4)10-5/h6H,1-5H3
SMILES:
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

4-Methoxy-3,4-dimethylpentan-2-one

CAS No.: 82477-88-1

Cat. No.: VC19304364

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-3,4-dimethylpentan-2-one - 82477-88-1

Specification

CAS No. 82477-88-1
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name 4-methoxy-3,4-dimethylpentan-2-one
Standard InChI InChI=1S/C8H16O2/c1-6(7(2)9)8(3,4)10-5/h6H,1-5H3
Standard InChI Key LTQRLPBCWUEVFY-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C)C(C)(C)OC

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 4-Methoxy-3,4-dimethylpentan-2-one is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol. Its IUPAC name reflects the ketone functional group at the second carbon, methoxy substitution at the fourth carbon, and methyl groups at the third and fourth positions. The compound’s structure can be represented as:

CH3C(O)CH(CH3)CH(OCH3)CH3\text{CH}_3\text{C(O)CH(CH}_3\text{)CH(OCH}_3\text{)CH}_3

Key structural features include:

  • Methoxy group (-OCH₃): Enhances polarity and solubility in organic solvents while directing electrophilic attacks in synthesis.

  • Dimethyl substituents: Introduce steric hindrance, influencing reaction kinetics and selectivity .

  • Ketone backbone: Provides a reactive site for nucleophilic additions and reductions .

Comparative Structural Analysis

The table below contrasts 4-Methoxy-3,4-dimethylpentan-2-one with related compounds:

Compound NameMolecular FormulaFunctional GroupsKey Characteristics
4-Methoxy-3,4-dimethylpentan-2-oneC₈H₁₄O₂Ketone, methoxy, dimethylHigh polarity due to methoxy; steric effects limit certain reactions .
3,4-Dimethylpentan-2-oneC₇H₁₂OKetone, dimethylLower solubility in polar solvents; simpler reactivity profile.
4,4-Dimethyl-2-pentanoneC₇H₁₄OKetone, dimethylSymmetrical structure reduces steric effects; boiling point ≈ 144°C .
4-Chloro-3-methoxybutan-2-oneC₅H₇ClO₂Ketone, methoxy, chlorideElectrophilic chloride enhances reactivity toward nucleophiles .

Synthesis and Manufacturing Approaches

Chlorination of Unsaturated Ketones

A viable route involves chlorination of α,β-unsaturated ketones in the presence of acid scavengers like pyridine or 2,6-lutidine . For example, chlorinating 4-methoxy-3,4-dimethylpent-3-en-2-one in dichloromethane (CH₂Cl₂) with Cl₂ yields dichloro intermediates, which can undergo methanolysis to form the target compound:

CH3C(O)C(CH3)=CH(OCH3)Cl2,CH2Cl2CH3C(O)CCl(CH3)CH(OCH3)ClCH3OHCH3C(O)C(CH3)CH(OCH3)CH3\text{CH}_3\text{C(O)C(CH}_3\text{)=CH(OCH}_3\text{)} \xrightarrow{\text{Cl}_2, \text{CH}_2\text{Cl}_2} \text{CH}_3\text{C(O)CCl(CH}_3\text{)CH(OCH}_3\text{)Cl} \xrightarrow{\text{CH}_3\text{OH}} \text{CH}_3\text{C(O)C(CH}_3\text{)CH(OCH}_3\text{)CH}_3

This method leverages the electron-withdrawing nature of the ketone to stabilize carbocation intermediates during chlorination .

Oxidation of Secondary Alcohols

Oxidation of 4-methoxy-3,4-dimethylpentan-2-ol using Jones reagent (CrO₃/H₂SO₄) offers another pathway:

CH3CH(OH)C(CH3)CH(OCH3)CH3CrO3/H2SO4CH3C(O)C(CH3)CH(OCH3)CH3\text{CH}_3\text{CH(OH)C(CH}_3\text{)CH(OCH}_3\text{)CH}_3 \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{CH}_3\text{C(O)C(CH}_3\text{)CH(OCH}_3\text{)CH}_3

This approach is limited by the availability of the alcohol precursor and potential over-oxidation side reactions.

Physicochemical Properties

Solubility and Polarity

The methoxy group enhances solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to non-functionalized analogs like 3,4-dimethylpentan-2-one. Experimental data for analogous compounds suggest a solubility profile of:

  • Water: <1 g/L (due to hydrophobic dimethyl groups).

  • Ethanol: ~50 g/L.

  • Diethyl ether: ~120 g/L .

Thermal Stability

The compound’s boiling point is estimated to range between 160–170°C based on comparisons with 4,4-dimethyl-2-pentanone (144°C) and the added polarity from the methoxy group. Differential scanning calorimetry (DSC) of similar ketones reveals decomposition temperatures above 200°C, suggesting moderate thermal stability .

Chemical Reactivity and Functionalization

Nucleophilic Additions

The ketone group undergoes nucleophilic additions with Grignard reagents or hydrides. For example, reaction with methylmagnesium bromide yields a tertiary alcohol:

CH3C(O)C(CH3)CH(OCH3)CH3+CH3MgBrCH3C(C(CH3)CH(OCH3)CH3)(OH)CH3\text{CH}_3\text{C(O)C(CH}_3\text{)CH(OCH}_3\text{)CH}_3 + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3\text{C(C(CH}_3\text{)CH(OCH}_3\text{)CH}_3\text{)(OH)CH}_3

Steric hindrance from the dimethyl groups slows reaction rates compared to less substituted ketones.

Reductive Amination

In the presence of ammonia and hydrogen gas, the ketone can form a secondary amine:

CH3C(O)C(CH3)CH(OCH3)CH3+NH3+H2Pt catalystCH3C(NH2)C(CH3)CH(OCH3)CH3\text{CH}_3\text{C(O)C(CH}_3\text{)CH(OCH}_3\text{)CH}_3 + \text{NH}_3 + \text{H}_2 \xrightarrow{\text{Pt catalyst}} \text{CH}_3\text{C(NH}_2\text{)C(CH}_3\text{)CH(OCH}_3\text{)CH}_3

This reaction is critical for pharmaceutical intermediates but requires optimized conditions to avoid over-reduction .

Industrial and Research Applications

Solvent and Coalescing Agent

The compound’s balanced polarity and evaporation rate make it suitable as a solvent in coatings and adhesives. Its performance exceeds that of 4,4-dimethyl-2-pentanone in acrylic resin formulations due to improved compatibility .

Pharmaceutical Intermediate

The methoxy group serves as a directing group in synthesizing bioactive molecules. For instance, it can be demethylated to yield phenolic intermediates for antiviral agents .

Fragrance Industry

Branched-chain ketones are valued in perfumery for their woody, musky notes. 4-Methoxy-3,4-dimethylpentan-2-one’s stability under acidic conditions makes it preferable to ester-based fragrances.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.

  • Green Chemistry: Exploring biocatalytic methods using ketoreductases to minimize waste.

  • Biological Activity Screening: Evaluating antimicrobial or anticancer properties in collaboration with computational docking studies.

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